Cas no 69722-44-7 (4H-Furo[2,3-h]-1-benzopyran-4-one, 5-methoxy-2-phenyl-)
69722-44-7 structure
Product Name:4H-Furo[2,3-h]-1-benzopyran-4-one, 5-methoxy-2-phenyl-
CAS-nummer:69722-44-7
MF:C18H12O4
MW:292.285485267639
CID:391462
PubChem ID:15232378
Update Time:2025-04-19
4H-Furo[2,3-h]-1-benzopyran-4-one, 5-methoxy-2-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Furo[2,3-h]-1-benzopyran-4-one, 5-methoxy-2-phenyl-
- 5-methoxy-2-phenylfuro[2,3-h]chromen-4-one
- CHEMBL3581061
- 69722-44-7
- 5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one
- DTXSID70570321
- 5-methoxy-2-phenyl-furo[2,3-h]chromen-4-one
- 5-Methoxyfurano[8,7-4'',5'']flavone
- ConMedNP.1573
- Pongaglabol methyl ether
-
- Inchi: 1S/C18H12O4/c1-20-16-10-15-12(7-8-21-15)18-17(16)13(19)9-14(22-18)11-5-3-2-4-6-11/h2-10H,1H3
- InChI-sleutel: OETPQDGRJAJHMF-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2)=CC(C2C(=CC3=C(C=CO3)C1=2)OC)=O
Berekende eigenschappen
- Exacte massa: 292.07356
- Monoisotopische massa: 292.07355886g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 48.7Ų
Experimentele eigenschappen
- PSA: 48.67
4H-Furo[2,3-h]-1-benzopyran-4-one, 5-methoxy-2-phenyl- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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